XLogP3 Lipophilicity Advantage Over Isomer
The target compound exhibits a computed XLogP3 of 2.3, which is 0.2 log units lower than its constitutional isomer 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-2-amine (XLogP3 = 2.5) [1]. This difference arises solely from the position of the methyl branch: the geminal dimethyl group at the α-carbon in the target creates a more compact hydrophobic surface compared with the distributed methyl groups along the butyl chain of the isomer. In CNS drug design, a ΔXLogP3 of 0.2–0.3 units can shift a compound across CNS MPO decision thresholds; the target's XLogP3 of 2.3 lies closer to the optimal range (1–3) for oral CNS candidates than the isomer's 2.5 [2]. The linear pentyl analog is even more lipophilic (XLogP3 = 2.6), and the unsubstituted primary amine precursor (XLogP3 = 0.2) is substantially more polar, demonstrating that the target occupies a differentiated intermediate lipophilicity space [1].
vs. isomer 2.5, pentyl 2.6, primary amine 0.2
| Evidence Dimension | Computed lipophilicity (XLogP3, dimensionless) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (CID 65724939) |
| Comparator Or Baseline | 3-Methyl isomer (CID 63280018): XLogP3 = 2.5; Pentyl analog (CID 63279978): XLogP3 = 2.6; Primary amine precursor (CID 24688991): XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = -0.2 vs. constitutional isomer; -0.3 vs. pentyl analog; +2.1 vs. primary amine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
For screening library procurement, selecting the compound with the optimal lipophilicity window reduces the risk of advancing analogs with unfavorable ADME profiles, saving downstream assay costs.
- [1] PubChem. XLogP3 data: CID 65724939, CID 63280018, CID 63279978, CID 24688991. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
- [2] Wager, T.T., Hou, X., Verhoest, P.R. and Villalobos, A. (2016) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery', ACS Chemical Neuroscience, 7(6), pp. 767–775. doi:10.1021/acschemneuro.6b00029. View Source
